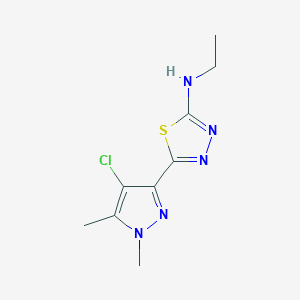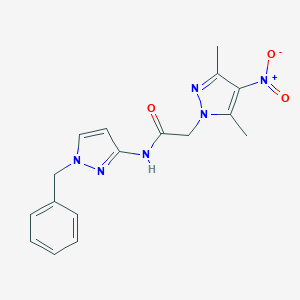
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Applications De Recherche Scientifique
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as an anti-diabetic drug and as a treatment for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are many potential future directions for the research on 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine. One direction is to investigate its potential use as an anti-cancer drug, as it has been shown to exhibit anti-proliferative effects on cancer cells. Another direction is to further explore its anti-inflammatory and analgesic properties, as it may have potential as a treatment for various inflammatory diseases. Additionally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with ethyl hydrazinecarboxylate and potassium hydroxide. The resulting compound is then treated with ammonium thiocyanate to yield the final product. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
Propriétés
Formule moléculaire |
C9H12ClN5S |
|---|---|
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
5-(4-chloro-1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H12ClN5S/c1-4-11-9-13-12-8(16-9)7-6(10)5(2)15(3)14-7/h4H2,1-3H3,(H,11,13) |
Clé InChI |
OSINNEZNXJZJOH-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
SMILES canonique |
CCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
